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CAS No.: 6697-63-8

Cat. No.: B600368

Get Quote

Foreword
In the landscape of drug discovery and natural product chemistry, the unambiguous structural

elucidation of bioactive molecules is a cornerstone of rigorous scientific practice. Flavonoids, a

diverse class of polyphenolic compounds, are of particular interest due to their wide-ranging

pharmacological activities. 5,4'-Dimethoxyflavone (also known as Acacetin dimethyl ether),

with the molecular formula C₁₇H₁₄O₄, represents a key structure within this class. Its precise

identification is paramount for mechanism-of-action studies, synthesis validation, and quality

control.

This technical guide provides an in-depth walkthrough of the analytical methodologies required

to identify and characterize 5,4'-Dimethoxyflavone. We will delve into the interpretation of its

mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data. Rather than

merely presenting data, this document is structured to provide the causal reasoning behind the

analytical choices and interpretation, empowering researchers to apply these principles to their

own work.
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The structure of 5,4'-Dimethoxyflavone features a central flavone core with methoxy groups (-

OCH₃) at the C5 position of the A-ring and the C4' position of the B-ring.

Molecular Formula: C₁₇H₁₄O₄ Monoisotopic Mass: 282.0892 Da[1]

A critical challenge in flavonoid identification is the existence of numerous isomers. For

instance, 5,7-Dimethoxyflavone and 6,4'-Dimethoxyflavone share the same molecular formula

and mass but differ in the placement of their methoxy groups. These subtle differences can

lead to vastly different biological activities. Therefore, a multi-technique spectroscopic approach

is not just recommended; it is essential for unequivocal identification.

Mass Spectrometry (MS) for Elemental Composition
and Fragmentation
High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization

(ESI), is the foundational technique for determining the elemental composition of an analyte.

Expected Mass and Isotopic Pattern
For 5,4'-Dimethoxyflavone, the exact mass of the protonated molecule [M+H]⁺ is predicted to

be 283.09648.[1] The observation of this ion with high mass accuracy (typically <5 ppm error)

provides strong evidence for the molecular formula C₁₇H₁₄O₄.

Adduct Ion Predicted m/z

[M]⁺ 282.08865

[M+H]⁺ 283.09648

[M+Na]⁺ 305.07842

[M-H]⁻ 281.08192

Table 1: Predicted m/z values for various

adducts of 5,4'-Dimethoxyflavone. Data sourced

from PubChem.[1]
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Tandem mass spectrometry is indispensable for differentiating isomers. Flavonoids

characteristically undergo Retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring.

The resulting fragment ions are diagnostic of the substitution patterns on the A- and B-rings.

For 5,4'-Dimethoxyflavone, the key fragmentation would involve the cleavage of the C-ring,

providing information about the methoxy group locations. The fragmentation pattern can be

compared to that of known isomers to confirm the substitution pattern.

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

MS Scan Parameters (Positive Ion Mode):

Ion Source: ESI (+)

Mass Range: m/z 100-500

Capillary Voltage: 3.5-4.5 kV

Cone Voltage: 20-40 V

Source Temperature: 120-150 °C

Desolvation Temperature: 300-350 °C

Data Analysis: Analyze the full scan data to find the [M+H]⁺ ion and confirm its exact mass.

Perform MS/MS on the parent ion to obtain the fragmentation pattern.
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While MS provides the molecular formula, NMR spectroscopy provides the atomic connectivity,

offering definitive proof of the specific isomeric structure. The analysis that follows is based on

established spectral data from closely related flavonoid structures, providing a robust predictive

framework for the identification of 5,4'-Dimethoxyflavone.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of unique protons and their neighboring

environments. The expected signals for 5,4'-Dimethoxyflavone are detailed below.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-3 ~6.7-6.8 s -

Singlet

characteristic of

H-3 in flavones.

H-6 ~6.4-6.6 d J ≈ 2.0

Doublet due to

coupling with H-8

(meta). Shifted

upfield by the

C5-OCH₃ group.

H-8 ~6.6-6.8 d J ≈ 2.0

Doublet due to

coupling with H-6

(meta).

H-2', H-6' ~7.8-8.0 d J ≈ 9.0

Doublet, ortho-

coupled to H-

3'/H-5'.

Deshielded due

to proximity to

the heterocyclic

ring.

H-3', H-5' ~7.0-7.2 d J ≈ 9.0

Doublet, ortho-

coupled to H-

2'/H-6'. Shielded

by the electron-

donating C4'-

OCH₃ group.

5-OCH₃ ~3.9-4.0 s -

Singlet for the

methoxy group

protons on the A-

ring.

4'-OCH₃ ~3.8-3.9 s - Singlet for the

methoxy group
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protons on the B-

ring.

Table 2:

Predicted ¹H

NMR

assignments for

5,4'-

Dimethoxyflavon

e in CDCl₃,

based on

analysis of

related

compounds.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, which is

crucial for confirming the flavone backbone and the positions of the methoxy substituents.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~163-164
Olefinic carbon adjacent to the

B-ring.

C-3 ~106-107
Olefinic carbon, typically

shielded in flavones.

C-4 ~178-179
Carbonyl carbon, highly

deshielded.

C-4a (C-10) ~107-108 Bridgehead carbon.

C-5 ~158-160
Aromatic carbon bearing the

methoxy group.

C-6 ~95-97
Aromatic CH shielded by

adjacent oxygenated carbons.

C-7 ~156-158
Aromatic carbon, typically

deshielded in the A-ring.

C-8 ~92-94
Aromatic CH shielded by

adjacent oxygenated carbons.

C-8a (C-9) ~156-157
Bridgehead carbon adjacent to

the carbonyl.

C-1' ~123-124
Quaternary carbon of the B-

ring attached to C-2.

C-2', C-6' ~128-129
Aromatic CH ortho to the C4'-

OCH₃ group.

C-3', C-5' ~114-115
Aromatic CH meta to the C4'-

OCH₃ group, shielded.

C-4' ~162-163
Aromatic carbon bearing the

methoxy group.

5-OCH₃ ~56-57 Methoxy carbon.

4'-OCH₃ ~55-56 Methoxy carbon.
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Table 3: Predicted ¹³C NMR

assignments for 5,4'-

Dimethoxyflavone in CDCl₃,

based on analysis of related

compounds.[2][3]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.[4]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm.

2D NMR (Optional but Recommended):

COSY: To establish ¹H-¹H coupling networks.

HSQC: To correlate directly bonded ¹H and ¹³C atoms.

HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for

unambiguously assigning quaternary carbons and linking the A and B rings.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
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referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).[4]

Integrated Workflow for Identification
The conclusive identification of 5,4'-Dimethoxyflavone relies on a logical, integrated workflow

that combines these powerful analytical techniques. The following diagram illustrates this self-

validating system.

Sample Preparation

Primary Analysis

Data Interpretation

Structure Validation

Purified Compound

High-Resolution MS (ESI-QTOF) 1D & 2D NMR Acquisition
(¹H, ¹³C, COSY, HSQC, HMBC)

Determine Molecular Formula
(from Exact Mass)

Assign ¹H & ¹³C Signals
(Chemical Shifts, Couplings)

Analyze Fragmentation
(RDA Fragments)

Compare with Isomer Data
& Spectral Databases

Unambiguous Structure
Confirmation
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Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic identification of 5,4'-Dimethoxyflavone.

Conclusion
The structural characterization of 5,4'-Dimethoxyflavone is a clear example of the synergy

between mass spectrometry and NMR spectroscopy. While HRMS provides the elemental key,

detailed 1D and 2D NMR experiments provide the definitive structural blueprint, allowing for its

confident differentiation from other isomers. By following the structured analytical workflow and

principles of spectral interpretation outlined in this guide, researchers can ensure the scientific

integrity and validity of their findings, paving the way for further investigation into the promising

biological activities of this flavonoid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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